molecular formula C11H12O2 B082922 2-Benzoylbutanal CAS No. 10327-01-2

2-Benzoylbutanal

Cat. No. B082922
CAS RN: 10327-01-2
M. Wt: 176.21 g/mol
InChI Key: MBDKAMJVXMNMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylbutanal, also known as benzoylbutyraldehyde, is a chemical compound that belongs to the class of aldehydes. It is widely used in the chemical industry as an intermediate for the synthesis of various compounds.

Scientific Research Applications

2-Benzoylbutanal has been extensively studied for its various scientific research applications. It has been used as a starting material for the synthesis of various compounds, including chiral ligands, heterocyclic compounds, and pharmaceuticals. Additionally, it has been used as a reagent for the determination of aldehydes and ketones in various analytical methods.

Mechanism Of Action

The mechanism of action of 2-Benzoylbutanal is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a Schiff base, which can undergo further reactions to form various compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Benzoylbutanal. However, it has been reported to exhibit antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have antiproliferative activity against cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Benzoylbutanal in lab experiments is its availability and ease of synthesis. Additionally, it can be used as a starting material for the synthesis of various compounds. However, one limitation is its potential toxicity, which may require special handling and disposal procedures.

Future Directions

There are several future directions for research on 2-Benzoylbutanal. One area of interest is the development of new synthetic methods for the preparation of 2-Benzoylbutanal and its derivatives. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Finally, research is needed to evaluate its potential toxicity and environmental impact.
Conclusion:
In conclusion, 2-Benzoylbutanal is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.

Synthesis Methods

The synthesis of 2-Benzoylbutanal can be achieved through the reaction of benzoyl chloride with butyraldehyde in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation reaction, where the benzoyl group is transferred to the butyraldehyde molecule, resulting in the formation of 2-Benzoylbutanal.

properties

CAS RN

10327-01-2

Product Name

2-Benzoylbutanal

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-benzoylbutanal

InChI

InChI=1S/C11H12O2/c1-2-9(8-12)11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

MBDKAMJVXMNMQH-UHFFFAOYSA-N

SMILES

CCC(C=O)C(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C=O)C(=O)C1=CC=CC=C1

synonyms

2-Benzoylbutanal

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.